molecular formula C8H9ClFNO B1452573 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol CAS No. 1228666-38-3

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

Cat. No. B1452573
M. Wt: 189.61 g/mol
InChI Key: KMOGHFQZGPOKEM-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol is a chemical compound with the empirical formula C8H9ClFNO. It has a molecular weight of 189.61 . This compound is a solid at room temperature .


Physical And Chemical Properties Analysis

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in synthesizing various pyridine derivatives. For instance, 2-chloro-5-fluoropyridine has been prepared and characterized through diazotization and thermolysis processes (Hand & Baker, 1989).
  • It's involved in the formation of ionic liquid-based Ru(II)–phosphinite compounds, showing potential as catalysts in transfer hydrogenation processes (Aydemir et al., 2014).

Applications in Organic Synthesis

  • The compound serves as a precursor for chemoselective amination, showing versatility in organic synthesis (Stroup et al., 2007).
  • It's used in synthesizing nucleoside analogues, indicating potential applications in pharmaceutical and medicinal chemistry (Sun, Lo & McLaughlin, 2006).

Catalysis and Kinase Inhibition

  • 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, have been evaluated as Src kinase inhibitors, suggesting applications in cancer therapy (Sharma et al., 2010).

Structural and UV Studies

  • Structural and UV studies of uracil derivatives related to this compound have been conducted, contributing to the understanding of DNA interactions and stability (Yao et al., 2013).

Safety And Hazards

According to the available data, this compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The recommended precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-8-6(2-1-3-12)4-7(10)5-11-8/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOGHFQZGPOKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCCO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678393
Record name 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

CAS RN

1228666-38-3
Record name 2-Chloro-5-fluoro-3-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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